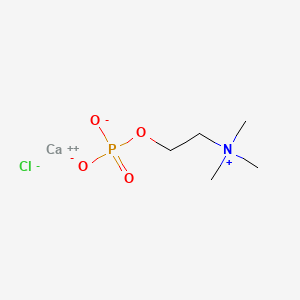

Calcium phosphorylcholine chloride

Description

The exact mass of the compound this compound is 329.0319222 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGULOZKZZMBGFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21CaClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035939 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72556-74-2, 15557-11-6 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Calcium phosphorylcholine chloride?

An In-depth Technical Guide to the Chemistry of Calcium and Phosphorylcholine Systems

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Subject: The Chemical Properties and Interactions within Calcium-Phosphorylcholine-Chloride Systems

Introduction: Deconstructing "Calcium Phosphorylcholine Chloride"

In the landscape of biochemical and pharmaceutical sciences, precise nomenclature is paramount. The term "this compound" does not correspond to a standard, single chemical entity with a dedicated CAS number. Instead, it describes a system comprising three interacting components: the calcium ion (Ca²⁺), the zwitterionic phosphorylcholine (PC) molecule, and the chloride anion (Cl⁻). This guide provides an in-depth analysis of the chemical properties that arise from the interplay of these components, a system of significant interest in biomaterials, drug delivery, and membrane biophysics.

Phosphorylcholine is a key structural component of phospholipids in eukaryotic cell membranes, such as phosphatidylcholine. Its zwitterionic nature—possessing both a positively charged quaternary ammonium group and a negatively charged phosphate group—governs its interactions with ions and its profound hygroscopicity. Calcium ions are critical secondary messengers in cellular signaling and are well-known to interact strongly with the phosphate moieties of phospholipids, thereby modulating membrane structure and function. The chloride ion, while often considered a simple counter-ion, can influence the overall ionic strength and solubility of the formulation.

Understanding the chemistry of this ternary system is crucial for professionals developing biocompatible coatings, liposomal drug formulations, and other advanced biomaterials that leverage the unique properties of phosphorylcholine. This guide will elucidate the core chemical properties, describe authoritative analytical methodologies, and provide expert insights into the causality behind its behavior.

Part 1: Core Physicochemical Properties

The bulk properties of a Ca²⁺-PC-Cl⁻ system are dictated by the strong intermolecular forces and ionic interactions between its constituents.

Solubility and Aqueous Behavior

Phosphocholine chloride, a common laboratory source of phosphorylcholine, is highly soluble in water due to its ionic nature and the ability of the phosphorylcholine headgroup to form hydrogen bonds. The introduction of calcium salts (e.g., CaCl₂) into an aqueous solution of phosphorylcholine leads to a complex equilibrium.

The primary interaction is the coordination of Ca²⁺ ions by the negatively charged phosphate group of the phosphorylcholine zwitterion. This interaction is electrostatic in nature and can lead to the formation of Ca²⁺-PC complexes. The stoichiometry of these complexes can vary depending on the relative concentrations of the components. At high concentrations, these interactions can reduce the effective charge of the species and potentially decrease overall solubility, though the system generally remains highly water-soluble.

Hygroscopicity

Choline salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere. This property is conferred by the quaternary ammonium group. Formulations containing phosphorylcholine and calcium chloride will also be highly hygroscopic. This is a critical consideration for material handling, storage, and formulation stability.

Expert Insight: The high hygroscopicity necessitates storage in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen). Failure to control moisture can lead to physical clumping of the solid material and the creation of a concentrated aqueous solution, which can alter kinetic stability and promote microbial growth.

Thermal Stability

The thermal stability of the system is generally high, but the degradation pathway is dependent on the specific counter-ions and the presence of water. Anhydrous phosphocholine chloride typically decomposes at temperatures above 240°C. In the presence of calcium and water, the thermal behavior may be altered due to the formation of stable calcium phosphate complexes upon degradation.

Quantitative Physicochemical Data Summary

| Property | Component | Value / Behavior | Key Considerations |

| Molar Mass | Phosphocholine Chloride | 185.59 g/mol | As a reference starting material. |

| Molar Mass | Calcium Chloride (Anhydrous) | 110.98 g/mol | As a common source of Ca²⁺. |

| Appearance | Phosphocholine Chloride | White to off-white crystalline solid | |

| Solubility in Water | Phosphocholine Chloride | >100 g/L | Highly soluble. |

| Solubility in Water | Calcium Chloride | 745 g/L (20°C) | Highly soluble. |

| Hygroscopicity | System | High | Requires stringent moisture control during storage and handling. |

| pKa (Phosphate) | Phosphorylcholine | ~1-2 | The phosphate group is deprotonated at physiological pH. |

Part 2: Coordination Chemistry and Reactivity

The defining chemical characteristic of the Ca²⁺-PC system is the coordination of the calcium ion by the phosphate group of phosphorylcholine.

The Ca²⁺-Phosphorylcholine Interaction

Calcium ions are hard Lewis acids, showing a strong preference for binding to hard Lewis bases, such as the oxygen atoms of a phosphate group. In an aqueous environment, the hydrated Ca²⁺ ion can form an outer-sphere or inner-sphere coordination complex with the phosphorylcholine phosphate.

-

Outer-Sphere Complex: The Ca²⁺ ion and the phosphate group remain separated by their respective hydration shells. The interaction is purely electrostatic.

-

Inner-Sphere Complex: One or more water molecules from the calcium ion's primary hydration shell are displaced by the phosphate oxygen atoms, leading to direct coordination. This is a stronger, more specific interaction.

Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that Ca²⁺ binding induces a significant downfield shift in the ³¹P NMR signal of phosphorylcholine, which is direct evidence of a change in the electronic environment of the phosphorus nucleus upon ion binding.

The diagram below illustrates this fundamental interaction.

Implications for Biomaterial Design

This Ca²⁺-PC interaction is exploited in the design of biomaterials. Surfaces coated with phosphorylcholine-containing polymers exhibit excellent biocompatibility and resistance to protein fouling. The mechanism involves the formation of a tightly bound hydration layer that sterically and energetically repels protein adsorption. The presence of calcium ions can further stabilize this hydrated structure, enhancing the biomimetic quality of the surface.

Part 3: Experimental Protocols for Characterization

To ensure scientific integrity, the properties of a Ca²⁺-PC-Cl⁻ system must be validated through rigorous analytical methods. The following protocols describe self-validating systems for characterizing the core chemical interactions.

Protocol: Characterizing Ca²⁺-PC Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Objective: To quantify the thermodynamic parameters of the Ca²⁺-PC interaction.

Methodology:

-

Preparation:

-

Prepare a 20 mM solution of phosphocholine chloride in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Degas thoroughly.

-

Prepare a 200 mM solution of CaCl₂ in the exact same buffer. Degas thoroughly.

-

-

Instrument Setup:

-

Load the phosphocholine chloride solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Set the cell temperature to 25°C and allow the system to equilibrate.

-

-

Titration:

-

Perform an initial 0.5 µL injection to remove any air from the syringe, and discard this data point.

-

Execute a series of 20-30 injections (e.g., 2 µL each) of the CaCl₂ solution into the PC solution, with sufficient spacing between injections (e.g., 150 seconds) to allow a return to the baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Ca²⁺ to PC.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₐ, ΔH, and n.

-

Self-Validation: The consistency of the baseline before and after the titration, along with a good fit of the data to a recognized binding model (low chi-squared value), validates the quality of the experiment.

The logical workflow for this experiment is depicted below.

Protocol: Quantification of Components via Ion Chromatography (IC)

Objective: To determine the precise concentration of Ca²⁺ and Cl⁻ in a given formulation.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample material in deionized water to a known volume. Prepare a series of dilutions to fall within the linear range of the instrument.

-

Cation Analysis (Ca²⁺):

-

Use a cation-exchange column (e.g., Dionex IonPac CS12A).

-

Use an acidic eluent (e.g., methanesulfonic acid).

-

Employ suppressed conductivity detection.

-

Prepare a calibration curve using certified calcium standards.

-

-

Anion Analysis (Cl⁻):

-

Use an anion-exchange column (e.g., Dionex IonPac AS14A).

-

Use a carbonate/bicarbonate eluent.

-

Employ suppressed conductivity detection.

-

Prepare a calibration curve using a certified chloride standard.

-

-

Quantification: Calculate the concentration of each ion in the original sample by comparing its peak area to the respective calibration curve.

Trustworthiness: This protocol is self-validating through the use of certified reference standards for calibration and quality control checks. The linearity of the calibration curve (R² > 0.999) ensures the accuracy of the quantification.

Conclusion

While "this compound" is not a single, defined chemical, the system it represents is of significant scientific and commercial importance. The dominant chemical property is the electrostatic coordination of calcium ions by the phosphate group of the phosphorylcholine zwitterion. This interaction, combined with the inherent solubility and hygroscopicity of the components, dictates the system's behavior in both bulk form and aqueous solution. For researchers and developers in the fields of biomaterials and pharmaceuticals, a thorough understanding and precise analytical characterization of these properties—using robust methods like ITC and Ion Chromatography—are essential for designing stable, effective, and safe products.

References

-

Title: Phosphorylcholine - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]

-

Title: PubChem Compound Summary for CID 13833431, Phosphocholine chloride Source: National Center for Biotechnology Information URL: [Link]

-

Title: The role of calcium in the structure and function of the V-ATPase pump Source: National Center for Biotechnology Information (PubMed Central) URL: [Link]

-

Title: Calcium and the Cell Membrane Source: Physiological Reviews URL: [Link]

-

Title: Phosphorylcholine-based polymers and their use in restoring the tear film Source: National Center for Biotechnology Information (PubMed Central) URL: [Link]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Calcium Phosphorylcholine Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Biomimetic Advantage of Phosphorylcholine

In the quest for advanced biomaterials and pharmaceutical intermediates, nature remains the most profound inspiration. The outer surface of cell membranes, our biological interface with the world, is rich in phospholipids, with phosphorylcholine (PC) being a major component of their hydrophilic headgroups.[1][2] This zwitterionic moiety is the key to the cell's remarkable ability to resist nonspecific protein adsorption, prevent platelet adhesion, and minimize immune response.[3][4][5] By mimicking this fundamental aspect of the cell membrane, we can design materials and molecules with exceptional biocompatibility.

Calcium phosphorylcholine chloride, a stable salt of phosphorylcholine, serves as a critical building block in this biomimetic endeavor. It is not only a vital intermediate in the synthesis of neuroprotective agents like cytidine diphosphocholine (CDPC) but also a precursor for creating biocompatible polymer coatings for medical devices.[6][7][8] This guide provides a detailed technical exploration of the synthesis and rigorous characterization of this compound, offering field-proven insights into the causality behind the protocols and analytical choices.

Part 1: Synthesis Methodologies

The synthesis of this compound is fundamentally a two-stage process: the phosphorylation of choline chloride to form phosphorylcholine chloride, followed by a metathesis (salt exchange) reaction with a calcium source to yield the final product, typically as a stable tetrahydrate.[6][9][10] The choice of methodology often balances reaction efficiency, purity requirements, and scalability.

Method 1: Direct Phosphorylation with Phosphoric Acid

This is a robust and widely documented approach valued for its directness. The core of this method is a condensation reaction between choline chloride and phosphoric acid, driven by heat under vacuum to remove the water byproduct and shift the equilibrium towards the product.[6][11]

Causality Behind Experimental Choices:

-

Excess Phosphoric Acid: Using an excess of phosphoric acid acts as both a reactant and a solvent, ensuring the complete conversion of choline chloride.

-

Elevated Temperature & Vacuum: These conditions are critical for driving the dehydration and condensation reaction forward. The vacuum facilitates the removal of water, preventing the reverse hydrolysis reaction.[11]

-

Neutralization and Salt Formation: The crude phosphorylcholine chloride is acidic. Neutralization with a calcium source like calcium hydroxide or calcium carbonate not only adjusts the pH but also introduces the calcium counter-ion, leading to the precipitation of the less soluble calcium salt.[11][12][13]

-

Phosphorylation:

-

To a reaction vessel equipped with a stirrer, thermometer, and vacuum line, slowly add 140g of phosphoric acid to 100g of choline chloride at 25°C under reduced pressure (-0.09 MPa).[11]

-

Once the addition is complete, gradually heat the mixture to 70°C.

-

Continue heating to 120°C while maintaining the vacuum to distill off water.[11]

-

Maintain the reaction at 120°C and -0.09 MPa for approximately 6 hours to ensure completion.[11]

-

Cool the resulting viscous mixture and add a small amount of water (e.g., 50g) to terminate the reaction and facilitate handling.[11]

-

-

Metathesis and Isolation:

-

In a separate vessel, prepare an aqueous solution of calcium hydroxide (e.g., 15% w/w).[11]

-

Slowly add the phosphorylcholine chloride mixture to the calcium hydroxide solution at 25°C with vigorous stirring. Monitor the pH, aiming for a final pH of approximately 8.[11]

-

Subject the resulting mixture to vacuum distillation at 25°C until solid precipitation is observed.[11]

-

Cool the solid-liquid mixture to -5°C and hold for at least 40 minutes to promote complete crystallization.[10]

-

Filter the crystals and dry them at 100°C for 2 hours to obtain this compound tetrahydrate.[10][11]

-

Method 2: The Dioxaphospholane Intermediate Route

An alternative strategy avoids the high temperatures and harsh acidic conditions of the direct phosphorylation method. This route proceeds via a cyclic phosphate intermediate, 2-chloro-1,3,2-dioxaphospholane-2-oxide, which offers a milder path to the desired product.[14]

Causality Behind Experimental Choices:

-

Intermediate Formation: Reacting phosphorus oxychloride with ethylene glycol at low temperatures forms a reactive cyclic intermediate. This step channels the reactivity of the phosphorus oxychloride in a controlled manner.[14]

-

Ring-Opening Reaction: The intermediate readily reacts with trimethylamine. The amine attacks the phosphorus center, leading to a ring-opening reaction that forms the phosphorylcholine backbone.[14] This is a more targeted approach than direct condensation.

-

Final Salt Formation: The subsequent addition of calcium chloride directly yields the target salt, often with higher purity and fewer byproducts compared to methods starting with phosphoric acid.[14]

-

Intermediate Synthesis:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine phosphorus oxychloride and ethylene glycol in the presence of an organic base (e.g., triethylamine) at low temperature (e.g., 0-5°C).

-

Allow the reaction to proceed until the formation of 2-chloro-1,3,2-dioxaphospholane-2-oxide is complete, as monitored by an appropriate technique (e.g., ³¹P NMR).

-

-

Formation of Phosphorylcholine and Salt:

-

Introduce trimethylamine to the reaction mixture containing the intermediate.

-

Allow the ring-opening reaction to proceed to form the phosphorylcholine chloride species.

-

Add a solution of calcium chloride to the mixture to precipitate the final product.

-

Isolate the this compound via filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

-

| Parameter | Method 1: Phosphoric Acid | Method 2: Dioxaphospholane |

| Phosphorylating Agent | Phosphoric Acid | Phosphorus Oxychloride |

| Key Intermediate | None (Direct Condensation) | 2-chloro-1,3,2-dioxaphospholane-2-oxide |

| Reaction Temperature | High (e.g., 120°C) | Low (e.g., 0-5°C) followed by moderate |

| Primary Advantage | Straightforward, common reagents | Milder conditions, potentially higher purity |

| Primary Challenge | High temperature, potential byproducts | Multi-step, requires inert atmosphere |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, where the results from each analysis corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of the phosphorylcholine moiety.

-

¹H NMR Spectroscopy: This technique provides a detailed map of the proton environment. For this compound in D₂O, the spectrum is expected to be clean and highly characteristic.[15][16]

-

A sharp, intense singlet around ~3.2 ppm corresponds to the nine equivalent protons of the trimethylammonium group (-N⁺(CH₃)₃).

-

A multiplet around ~3.6 ppm arises from the two methylene protons adjacent to the nitrogen atom (-CH₂-N⁺).

-

A multiplet around ~4.1 ppm is assigned to the two methylene protons adjacent to the phosphate ester oxygen (-O-CH₂-). The coupling to both the adjacent methylene protons and the ³¹P nucleus often results in a more complex signal.

-

-

³¹P NMR Spectroscopy: As there is only one phosphorus atom in the molecule, the proton-decoupled ³¹P NMR spectrum provides a simple and powerful confirmation of the phosphate group's chemical environment.[17][18]

-

A single sharp peak is expected, typically around 0 to 5 ppm . The exact chemical shift is sensitive to pH and solvent. The presence of a single peak is a strong indicator of high purity with respect to phosphorus-containing impurities.

-

| Nucleus | Expected Chemical Shift (δ) in D₂O | Assignment |

| ¹H | ~3.2 ppm (singlet, 9H) | -N⁺(CH₃)₃ |

| ¹H | ~3.6 ppm (multiplet, 2H) | -CH₂-N⁺ |

| ¹H | ~4.1 ppm (multiplet, 2H) | -O-CH₂- |

| ³¹P | ~0-5 ppm (singlet) | O=P(O⁻)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming its composite nature and the presence of water of hydration.[19]

-

O-H Stretch: A very broad and strong absorption band centered around 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations from the water molecules in the tetrahydrate crystal lattice.[20][21]

-

C-H Stretch: Sharp peaks in the 2900-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

-

P=O Stretch: A strong, prominent band typically found between 1200-1250 cm⁻¹ is indicative of the P=O double bond stretching vibration.

-

P-O-C Stretch: A strong absorption in the 1050-1100 cm⁻¹ region is characteristic of the P-O-C ester linkage.[20]

-

C-N Stretch: Vibrations associated with the C-N bond of the choline group typically appear around 950-970 cm⁻¹ .[22]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this polar molecule.

-

Full Scan MS: In positive ion mode, the analysis will not show the full salt but will identify the phosphorylcholine cation [C₅H₁₄NO₄P]⁺. The expected m/z for the protonated molecule [M+H]⁺ is 184.07 .

-

Tandem MS (MS/MS): Fragmentation of the m/z 184.07 precursor ion is highly diagnostic. Collision-induced dissociation (CID) yields a characteristic fragmentation pattern. The most prominent fragment ion observed is typically at m/z 104 , resulting from the neutral loss of C₃H₉N (trimethylamine). This fragmentation is a hallmark of the phosphorylcholine headgroup.[23][24]

Part 3: Applications in Drug Development and Biomaterials

The successful synthesis and characterization of this compound unlock its potential in several high-value applications:

-

Pharmaceutical Intermediate: It is a core raw material for preparing cytidine diphosphocholine (CDPC), a psychostimulant/nootropic used in the treatment of neurological disorders.[6][7] Its high purity is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

-

Biocompatible Coatings: The phosphorylcholine group is the cornerstone of biomimetic surfaces. Polymers incorporating PC, such as poly(2-methacryloyloxyethyl phosphorylcholine) (MPC), are used to coat medical devices like cardiovascular stents, catheters, and contact lenses.[2][3][25] These coatings create a hydration layer that dramatically reduces protein fouling and thrombus formation, improving device safety and longevity.[1][4][5]

-

Drug Delivery Systems: The zwitterionic nature of PC makes it an ideal component for creating liposomes and nanoparticles. These delivery vehicles can encapsulate therapeutic agents, improving their stability, solubility, and cellular uptake.[26]

Conclusion

This compound is more than a simple chemical intermediate; it is a molecular bridge to enhanced biocompatibility and advanced therapeutics. A thorough understanding of its synthesis, underpinned by a rationale for each experimental step, is crucial for obtaining a product of high purity and yield. This must be coupled with a rigorous, multi-faceted characterization strategy to provide an undeniable confirmation of its structure and quality. For scientists and researchers in drug development and biomaterials, mastering this molecule is a fundamental step toward creating safer and more effective medical solutions.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis and Properties of this compound.

- Ishihara, K. (2024). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 100(10), 579-606.

- Ishihara, K. (2024). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.

- ChemicalBook. (n.d.). This compound synthesis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565).

- Campbell, E., et al. (n.d.). Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer. PubMed.

- Wikipedia. (n.d.). Phosphorylcholine.

- Lewis, A. L., et al. (n.d.). Crosslinkable Coatings From Phosphorylcholine-Based Polymers. PubMed.

- MDPI. (n.d.). Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption.

- Loening, N. M., & Cheng, L. L. (2005). Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy. PubMed.

- Campbell, E., et al. (n.d.). Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer.

- Chiang, M. (2025). Bioinspired MPC Polymers Show Potential to Improve Biocompatibility in Medical Devices.

- Changshu Fushilai Medicine Chemical Co Ltd. (2014). Preparation method of this compound. Google Patents.

- Patsnap Eureka. (n.d.). Method for preparing phosphorylcholine chloride calcium salt tetrahydrate.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Phosphorylcholine Chloride Calcium Salt in Modern Pharmaceutical Development.

- J-Stage. (n.d.). Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices.

- Ivanova, P., et al. (n.d.). Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation.

- Evidentic. (n.d.). Buy Phosphocholine chloride calcium salt tetrahydrate.

- PMC - NIH. (2020). 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study.

- Made-in-China.com. (n.d.). This compound CAS 4826-71-5 for Organic Synthesis.

- Google Patents. (n.d.). Method for preparing phosphocholine chloride calcium salt tetrahydrate.

- Semantic Scholar. (n.d.). Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy.

- AMOLF Institutional Repository. (n.d.). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS.

- Seelig, J., et al. (1988). 31P and 2H NMR Studies of Structure and Motion in Bilayers of Phosphatidylcholine and Phosphatidylethanolamine. PubMed.

- ResearchGate. (2025). Phosphorylcholine-containing lipid molecular species profiling in biological tissue using a fast HPLC/QqQ-MS method.

- Google Patents. (n.d.). Preparation method of choline calcium chloride phosphate.

- ChemicalBook. (n.d.). phosphorylcholine(107-73-3) 1H NMR spectrum.

- PubChem - NIH. (n.d.). Calcium phosphorylcholine | C5H13CaClNO4P | CID 20968.

- ResearchGate. (n.d.). Product ion scan in positive mode ESI-MS/MS of phosphatidylcholine.

- Chem-Impex. (n.d.). Phosphocholine chloride calcium salt tetrahydrate.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of this compound in Modern Biochemical Synthesis.

- PharmaCompass.com. (n.d.). calcium phosphoryl choline chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Sigma-Aldrich. (n.d.). Phosphocholine chloride calcium salt tetrahydrate Sigma Grade.

- PMC - NIH. (n.d.). Systematic analysis of choline-containing phospholipids using multi-dimensional mass spectrometry-based shotgun lipidomics.

- Santa Cruz Biotechnology. (n.d.). Phosphorylcholine chloride, calcium salt | CAS 4826-71-5.

- ChemicalBook. (2025). This compound | 4826-71-5.

- ResearchGate. (n.d.). FT-IR spectrums for (a) ChCl, (b) LA, (c) MA, and (d) CA.

- (PDF) Research of Calcium Phosphates Using Fourier Transform Infrared Spectroscopy. (n.d.). ResearchGate.

- NIST. (n.d.). calcium chloride. NIST WebBook.

- NIST. (n.d.). Choline chloride. NIST WebBook.

- ResearchGate. (n.d.). FTIR spectra of CaCl2 extracted from eggshells, virgin TPS, TPS/CaCl2....

Sources

- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylcholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer. | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Phosphocholine chloride calcium salt tetrahydrate (EVT-1489235) | 72556-74-2 [evitachem.com]

- 10. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN103694271A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN113816991B - Preparation method of choline calcium chloride phosphate - Google Patents [patents.google.com]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565) [hmdb.ca]

- 16. phosphorylcholine(107-73-3) 1H NMR [m.chemicalbook.com]

- 17. Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 31P and 2H NMR studies of structure and motion in bilayers of phosphatidylcholine and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crosslinkable coatings from phosphorylcholine-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. researchgate.net [researchgate.net]

- 25. geneonline.com [geneonline.com]

- 26. chemimpex.com [chemimpex.com]

Calcium phosphorylcholine chloride CAS number and molecular structure.

An In-Depth Technical Guide to Calcium Phosphorylcholine Chloride for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal organometallic compound with significant applications across biochemistry, pharmaceutical development, and materials science. This guide provides a comprehensive technical overview of its chemical identity, molecular structure, synthesis, and key applications. We will delve into its distinct hydrated and anhydrous forms, detailing their respective properties and CAS numbers. Furthermore, this document presents detailed experimental protocols and workflows, offering researchers and drug development professionals a practical resource grounded in established scientific principles. The aim is to furnish a self-contained reference that explains not only the methodologies but also the underlying causality, thereby supporting advanced research and development endeavors.

Chemical Identification and Properties

This compound is an ionic complex consisting of a calcium cation (Ca²⁺), a chloride anion (Cl⁻), and the zwitterionic phosphorylcholine molecule. It is most commonly available in two forms: the anhydrous salt and the tetrahydrate salt, which have distinct properties and identifiers.

CAS Numbers and Nomenclature

A frequent point of confusion is the existence of multiple CAS numbers for this compound, which directly relate to its hydration state. The anhydrous form is typically used in organic synthesis where water content must be minimized, while the tetrahydrate is common for applications in aqueous media.

| Identifier | Anhydrous Form | Tetrahydrate Form |

| CAS Number | 4826-71-5[1][2][3][4] | 72556-74-2[5][6][7][8][9] |

| Molecular Formula | C₅H₁₃CaClNO₄P[1][3][10] | C₅H₁₃CaClNO₄P·4H₂O[5][8][9] |

| Molecular Weight | 257.67 g/mol [1][3][4] | 329.73 g/mol [5][6][8] |

| IUPAC Name | calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride[2][7] | calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate[7] |

| Synonyms | Phosphocholine Chloride Calcium Salt, Choline Phosphate Chloride Calcium Salt[2][3] | Phosphocholine chloride calcium salt tetrahydrate[5][8][9] |

Molecular Structure

The structure is defined by the ionic interactions between the calcium and chloride ions and the phosphorylcholine zwitterion. The phosphorylcholine moiety contains a positively charged quaternary ammonium group and a negatively charged phosphate group, making it a key structural analog to the head group of phosphatidylcholine, a major component of eukaryotic cell membranes.[11][12] This biomimicry is central to many of its applications.

The Canonical SMILES representation for the compound is [Cl-].[Ca++].C(C)CCOP([O-])([O-])=O.[11]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder that is hygroscopic.[6][11] It is highly soluble in water.[6][11][13] Studies have shown that it forms two stable hydrates: a monohydrate and a tetrahydrate.[2] Proper storage is crucial to prevent moisture absorption; the material should be kept in a cool, dry place under an inert atmosphere, with long-term storage recommended in a freezer at or below -20°C.[9][11]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The general approach involves the phosphorylation of choline chloride followed by neutralization and salt formation.

Core Synthesis Pathway

The most common industrial synthesis route involves two primary stages:

-

Condensation Reaction : Choline chloride is reacted with a phosphorylation agent, such as phosphoric acid, under heat and vacuum. This condensation reaction forms phosphorylcholine chloride.[6][14] The removal of water drives the reaction to completion.

-

Neutralization and Salt Formation : The resulting phosphorylcholine chloride mixture is dissolved in water. A calcium source, typically a combination of calcium hydroxide and calcium chloride, is added to neutralize the excess phosphoric acid and form the calcium salt.[15][16] The pH is carefully adjusted to precipitate impurities and yield the target compound in the aqueous phase.[15] The final product is then isolated through concentration, crystallization (often with an anti-solvent like ethanol), filtration, and drying to yield the tetrahydrate form.[14][15]

Protocol: Laboratory-Scale Synthesis

This protocol is a representative methodology based on common synthesis descriptions.[14][15]

Objective: To synthesize this compound Tetrahydrate.

Materials:

-

Choline Chloride (70% purity)

-

Phosphoric Acid (85%)

-

Calcium Hydroxide

-

Deionized Water

-

Ethanol

-

Reaction vessel with heating, stirring, and vacuum capabilities

-

pH meter

-

Filtration apparatus

Methodology:

-

Phosphorylation:

-

Slowly add 140g of phosphoric acid to 100g of crude choline chloride in the reaction vessel under reduced pressure (-0.09 MPa).[14]

-

Causality: The slow addition and controlled pressure prevent excessive heat generation and potential side reactions.

-

Once the addition is complete, heat the mixture to 70°C and distill off water.[14]

-

Increase the temperature to 120°C and maintain the reaction for 6 hours under vacuum to drive the condensation to completion.[14]

-

Cool the mixture and add 50g of water to terminate the reaction and prepare for neutralization.[14]

-

-

Neutralization and Purification:

-

In a separate vessel, mix the 100g of the phosphorylcholine chloride mixture with a 15% (w/w) aqueous solution of calcium hydroxide.[14]

-

Stir for 10 minutes, monitoring the pH until it stabilizes between 8.0 and 8.5.[14][15]

-

Causality: Adjusting the pH to slightly alkaline precipitates unreacted phosphate and other acidic impurities as insoluble calcium salts, which is a critical purification step.

-

Filter the mixture to remove the solid precipitates.

-

-

Isolation and Crystallization:

-

Subject the clear filtrate to vacuum distillation at 25°C to concentrate the solution until solids begin to precipitate.[14]

-

Cool the resulting solid-liquid mixture to -5°C and hold for 40 minutes to induce crystallization.[14]

-

Causality: The low temperature reduces the solubility of the target compound, maximizing the crystal yield. Ethanol can be used as an anti-solvent at this stage to further enhance precipitation.[15]

-

Filter the cold mixture to collect the crystals.

-

-

Drying:

-

Dry the collected solid product at 100°C for 2 hours to obtain the final this compound Tetrahydrate.[14]

-

Self-Validation: The purity of the final product should be confirmed via titration or HPLC, and its identity verified with IR spectroscopy. The water content can be determined by Karl Fischer titration to confirm the tetrahydrate state.

-

Applications in Research and Drug Development

The unique biomimetic structure of this compound makes it a valuable compound in several high-tech fields.

-

Pharmaceutical Intermediate: Its most significant role is as a critical raw material for the synthesis of Cytidine Diphosphocholine (CDPC), also known as Citicoline.[6][17] CDPC is an essential intermediate in the biosynthesis of phosphatidylcholine and is investigated for its neuroprotective properties.

-

Biomaterials and Biocompatibility: The phosphorylcholine head group is known for its excellent biocompatibility and ability to resist protein fouling. This compound can be used as a precursor for creating phosphorylcholine-based polymers and surface modifications for medical devices like stents, catheters, and contact lenses to improve their biocompatibility and reduce the host's immune response.[15]

-

Drug Delivery Systems: It is a component used in the formulation of advanced drug delivery systems such as liposomes and micelles.[9][12] Incorporating phosphorylcholine moieties can enhance the stability of these nanocarriers, improve cellular uptake, and increase the bioavailability of encapsulated therapeutic agents.[9][12]

-

Biochemical Research: Researchers use this compound in studies of lipid metabolism, cell signaling pathways, and membrane biology.[6][17] It also has applications in the purification of anti-phosphorylcholine (anti-PC) antibodies, which are relevant in immunology and atherosclerosis research.[5]

-

Cell Culture: It serves as a component in specialized cell culture media to support the growth and health of various cell lines, which is crucial for the production of vaccines and therapeutic proteins.[9]

Experimental Workflow: Biomaterial Surface Modification

This section outlines a conceptual workflow for using a phosphorylcholine-based monomer, derived from a precursor like this compound, to create a biocompatible surface coating.

Objective: To graft a phosphorylcholine polymer onto a substrate surface to enhance its biocompatibility.

Methodology Outline:

-

Substrate Preparation: The base material is thoroughly cleaned to remove organic and inorganic contaminants.

-

Surface Activation: The substrate surface is activated, typically using plasma treatment or a chemical etchant like piranha solution. This introduces reactive functional groups (e.g., hydroxyl groups) onto the surface.

-

Causality: This step is essential for creating covalent attachment points for the subsequent layers, ensuring a durable coating.

-

-

Anchor Layer Application: An anchor molecule, such as an aminosilane or epoxysilane, is applied. This molecule covalently bonds to the activated surface and presents a new functional group that can initiate polymerization.

-

Graft Polymerization: The substrate is immersed in a solution containing a phosphorylcholine-functionalized monomer (which can be synthesized using this compound as a starting material) and a polymerization initiator. The polymer chains grow directly from the anchor layer on the surface.

-

Post-Reaction Cleanup: The coated surface is extensively washed to remove any non-covalently bound polymer and unreacted monomer.

-

Characterization: The final surface is analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and nitrogen from the PC groups, and contact angle measurements to verify increased hydrophilicity, a hallmark of successful PC coating.

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational building block for innovation in medicine and materials science. Its dual identity as both an anhydrous and tetrahydrate salt requires careful consideration by researchers to ensure the selection of the appropriate form for their specific application. By understanding its molecular structure, synthesis pathways, and diverse applications—from synthesizing life-altering drugs like Citicoline to creating advanced biocompatible materials—scientists and developers can fully leverage its potential to address complex challenges in human health and technology.

References

- Sigma-Aldrich. (n.d.). Phosphocholine chloride calcium salt tetrahydrate Sigma Grade.

- Santa Cruz Biotechnology. (n.d.). Phosphorylcholine chloride, calcium salt | CAS 4826-71-5.

- Alfa Chemistry. (n.d.). CAS 4826-71-5 this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Properties of this compound.

- Parchem. (n.d.). This compound (Cas 4826-71-5).

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). This compound | 4826-71-5.

- Google Patents. (2014). CN103694271A - Preparation method of this compound.

- Patsnap Eureka. (n.d.). Method for preparing phosphorylcholine chloride calcium salt tetrahydrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphorylcholine Chloride Calcium Salt in Modern Pharmaceutical Development.

- LookChem. (n.d.). This compound 4826-71-5 wiki.

- Made-in-China.com. (n.d.). This compound CAS 4826-71-5 for Organic Synthesis.

- MedChemExpress. (n.d.). Phosphorylcholine chloride (Phosphocholine chloride).

- National Center for Biotechnology Information. (n.d.). This compound tetrahydrate. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). Phosphocholine chloride calcium salt tetrahydrate | CAS 72556-74-2.

- National Center for Biotechnology Information. (n.d.). Calcium phosphorylcholine. PubChem Compound Database.

- Chem-Impex. (n.d.). Phosphocholine chloride calcium salt tetrahydrate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Biochemical Synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 4826-71-5 [chemicalbook.com]

- 5. Phosphocholine chloride Sigma Grade 72556-74-2 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound tetrahydrate | C5H21CaClNO8P | CID 16219816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Calcium phosphorylcholine | C5H13CaClNO4P | CID 20968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound CAS 4826-71-5 for Organic Synthesis - Phosphocholine Chloride Calcium Salt and Choline Phosphate Chloride [megawidechem.en.made-in-china.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN103694271A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. Method for preparing phosphorylcholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Putative Mechanism of Action of Calcium Phosphorylcholine Chloride in Biological Systems

Abstract: Calcium phosphorylcholine chloride is a chemical entity with potential significance in various biological contexts, yet its precise mechanism of action remains largely unexplored in peer-reviewed literature. This technical guide addresses this knowledge gap by proposing a well-reasoned, hypothetical mechanism of action grounded in the established biological roles of its constituent components: phosphorylcholine and calcium. We will deconstruct the potential interactions of this molecule at the cellular and subcellular levels, focusing on receptor-mediated signaling, modulation of intracellular calcium concentrations, and immunomodulatory effects. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate the biological activities of this compound.

Introduction and Current State of Knowledge

This compound, with the CAS number 4826-71-5, is a compound that brings together a crucial component of cellular membranes, phosphorylcholine, with a ubiquitous second messenger, calcium.[1] While patents detailing its synthesis are available, and it is listed in chemical supplier databases, there is a notable scarcity of in-depth research into its biological mechanism of action.[1]

Phosphorylcholine (PC) is the hydrophilic headgroup of major phospholipids in eukaryotic cell membranes, such as phosphatidylcholine and sphingomyelin.[2] It is also found on the surface of various pathogens, where it plays a role in host-cell interaction and immune modulation.[3] Calcium ions (Ca²⁺), on the other hand, are fundamental to a vast array of cellular signaling pathways, regulating processes from muscle contraction to gene transcription.

Given the limited direct evidence, this guide will synthesize information from related fields to propose a multi-faceted hypothetical mechanism of action for this compound. This framework is built upon two primary pillars:

-

Receptor-Mediated Signaling: The phosphorylcholine moiety may act as a ligand for specific cell surface receptors, initiating intracellular signaling cascades.

-

Direct Modulation of the Cellular Environment: The dissociation of the compound could lead to localized increases in both phosphorylcholine and calcium ions, directly influencing cell membrane properties and intracellular calcium signaling.

A Proposed Multi-faceted Mechanism of Action

We hypothesize that this compound exerts its biological effects through a combination of receptor-dependent and independent mechanisms.

Receptor-Mediated Signaling: The Phosphorylcholine Moiety as a Ligand

The phosphorylcholine headgroup is a known ligand for the Platelet-Activating Factor Receptor (PAFr), a G-protein coupled receptor (GPCR).[4][5] Platelet-activating factor (PAF) itself is a potent phospholipid with a phosphorylcholine headgroup.[5] The binding of PAF to PAFr initiates a cascade of intracellular events.[6] We propose that the phosphorylcholine component of this compound could act as an agonist or antagonist at this receptor.

Upon binding of a PC-containing ligand to PAFr, the receptor couples to Gq and Gi proteins, leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[8]

This signaling cascade can lead to a variety of cellular responses, including platelet aggregation, inflammation, and cytokine production.[4][7]

Caption: Proposed PAFr-mediated signaling pathway for this compound.

Direct Modulation of Intracellular Calcium

Independent of receptor binding, the dissociation of this compound in the extracellular or intracellular environment would locally increase the concentration of Ca²⁺ ions. This could have several consequences:

-

Influx through Calcium Channels: A localized increase in extracellular Ca²⁺ could alter the electrochemical gradient, potentially influencing the activity of voltage-gated or store-operated calcium channels.

-

Direct Membrane Effects: Calcium ions are known to interact with the negatively charged phosphate groups of phospholipids in the cell membrane, which can increase membrane rigidity and alter its permeability.

Immunomodulatory Effects

Phosphorylcholine is a known immunomodulator.[3] It is present on both pathogens and apoptotic cells and can be recognized by the innate immune system. Antibodies against PC have been shown to be protective in chronic inflammatory diseases.[9] The administration of PC-containing molecules can influence cytokine production. For instance, phosphatidylcholine has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli.[10]

Therefore, this compound could exert anti-inflammatory or pro-inflammatory effects depending on the context and cell type, by modulating cytokine secretion through pathways such as NF-κB.[10]

Quantitative Data from Related Compounds

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |

| Platelet-Activating Factor | PAFr | Canine Platelets | 0.63 ± 0.02 nM | [11] |

| [³H]PAF-acether | PAFr | Human Platelets | ~0.05 nM (from Ka) | [12] |

Experimental Protocols for Mechanism of Action Studies

To investigate the proposed mechanisms of action, a series of biophysical and cell-based assays can be employed.

Investigating Receptor-Ligand Interactions

The initial step is to determine if and how this compound interacts with its putative receptor, PAFr.

SPR is a label-free technique to measure the kinetics of binding and dissociation in real-time.[13]

Protocol:

-

Immobilization of PAFr:

-

Recombinantly express and purify PAFr.

-

Immobilize the purified receptor onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP).

-

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the change in the sensorgram to determine the association (ka) and dissociation (kd) rates.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).

-

Caption: Experimental workflow for SPR analysis.

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[10]

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified PAFr (in the sample cell) and a more concentrated solution of this compound (in the titration syringe) in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the PAFr solution.

-

-

Heat Measurement:

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Measuring Intracellular Calcium Mobilization

To test the hypothesis that this compound induces calcium signaling, intracellular calcium levels can be measured using fluorescent indicators.

Fura-2 AM is a cell-permeable dye that becomes fluorescent upon binding to calcium. Its ratiometric properties (excitation at 340 nm and 380 nm, emission at ~510 nm) allow for accurate quantification of intracellular calcium concentrations.[7]

Protocol:

-

Cell Culture:

-

Culture cells known to express PAFr (e.g., platelets, macrophages, or a PAFr-transfected cell line) on glass coverslips.

-

-

Dye Loading:

-

Incubate the cells with Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells to remove extracellular dye.

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence ratio.

-

-

Stimulation and Measurement:

-

Perfuse the cells with a solution containing this compound.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.

-

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothetical framework can be constructed based on the known biological activities of its components. The proposed dual mechanism, involving both receptor-mediated signaling via the phosphorylcholine moiety and direct effects of calcium ions, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for researchers to test these hypotheses and elucidate the precise biological role of this intriguing molecule. Such studies will be crucial in determining its potential applications in drug development and as a tool for probing cellular signaling pathways.

References

- Fagone, P., & Jackowski, S. (2013). Cytokine secretion requires phosphatidylcholine synthesis. The Journal of biological chemistry, 288(3), 2096-2107.

- Frostegård, J. (2017). Antibodies against Phosphorylcholine—Implications for Chronic Inflammatory Diseases. Journal of Internal Medicine, 281(1), 32-44.

- García-Arribas, D., et al. (2016).

- Ghimire, J. K., et al. (2020).

- Im, D. S. (2014). Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. BMB reports, 47(11), 601-602.

- Treede, I., et al. (2009). TNF-α-induced up-regulation of pro-inflammatory cytokines is reduced by phosphatidylcholine in intestinal epithelial cells. BMC gastroenterology, 9, 63.

- Lim, H. K., et al. (2002). Choline transport links macrophage phospholipid metabolism and inflammation. The Journal of biological chemistry, 277(46), 44155-44161.

- Kloprogge, E., & Akkerman, J. W. (1984). Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets. The Biochemical journal, 223(3), 901-909.

-

Reactome. (n.d.). PAF receptor binds platelet activating factor. Retrieved January 3, 2026, from [Link]

- Cui, Z., & Houweling, M. (2002). Choline phospholipids: signal transduction and carcinogenesis. Progress in lipid research, 41(3), 209-228.

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Platelet-activating factor receptor. Retrieved January 3, 2026, from [Link]

- Harnett, W., & Harnett, M. M. (2009). Immunomodulation by phosphocholine--biosynthesis, structures and immunological implications of parasitic PC-epitopes. Molecular immunology, 47(2-3), 149-163.

- U'Prichard, D. C., et al. (1988). Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet. Thrombosis research, 52(3), 221-233.

- Giamon, M. F., et al. (2016). Phosphocholine-Specific Antibodies Improve T-Dependent Antibody Responses against OVA Encapsulated into Phosphatidylcholine-Containing Liposomes. Frontiers in immunology, 7, 362.

- Tsoupras, A., et al. (2021). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Nutrients, 13(1), 221.

- Ziv, O., et al. (2021). Immunomodulation of Murine Chronic DSS-Induced Colitis by Tuftsin–Phosphorylcholine. International Journal of Molecular Sciences, 22(16), 8758.

- Moyle, M., et al. (2012). Immunomodulatory and Physical Effects of Phospholipid Composition in Vaccine Adjuvant Emulsions. Journal of pharmaceutical sciences, 101(6), 2097-2107.

Sources

- 1. Frontiers | Choline in immunity: a key regulator of immune cell activation and function [frontiersin.org]

- 2. Immunomodulation by phosphocholine--biosynthesis, structures and immunological implications of parasitic PC-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline transport links macrophage phospholipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNF-α-induced up-regulation of pro-inflammatory cytokines is reduced by phosphatidylcholine in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction between rat serum phosphorylcholine binding protein and platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Properties of Phosphorylcholine

Introduction

Phosphorylcholine (PC), a ubiquitous small zwitterionic molecule, is a critical component of cellular membranes in both eukaryotes and a diverse array of microbes.[1] Beyond its structural role, PC has emerged as a significant modulator of the host immune response. Its presence on the surface of pathogens and on damaged or apoptotic host cells allows it to act as both a Pathogen-Associated Molecular Pattern (PAMP) and a Danger-Associated Molecular Pattern (DAMP).[2][3] This dual nature places phosphorylcholine at a crucial intersection of innate and adaptive immunity, capable of eliciting both pro-inflammatory and anti-inflammatory responses depending on the context of its presentation and the responding immune cell types. This guide provides a comprehensive technical overview of the multifaceted immunomodulatory properties of PC, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of PC-mediated immune modulation, its role in health and disease, and established experimental protocols for its investigation.

The Dichotomous Role of Phosphorylcholine in Immunity

The immunomodulatory effects of phosphorylcholine are complex and often context-dependent. PC can either stimulate or suppress immune responses, a dichotomy largely influenced by the molecular carrier of the PC moiety and the specific immune receptors it engages.

Pro-Inflammatory Properties

When presented on certain molecular scaffolds, such as oxidized low-density lipoprotein (oxLDL) or specific bacterial components, PC can trigger pro-inflammatory signaling pathways.[2][4] This is particularly evident in the pathogenesis of atherosclerosis, where PC on oxLDL is recognized by the innate immune system, contributing to chronic inflammation within the arterial wall.[2][3][4]

Activation of Macrophages and Dendritic Cells

-

Macrophage Activation: Studies have shown that phosphatidylcholine liposomes can reprogram macrophages towards an inflammatory phenotype.[5] This involves the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and chemokines.[5]

-

Dendritic Cell Maturation and T-cell Polarization: PC-pulsed dendritic cells (DCs) have been demonstrated to promote the differentiation of T helper 1 (Th1) and Th17 cells, key players in cell-mediated inflammatory responses.[6][7] These activated DCs exhibit increased expression of co-stimulatory molecules like CD86 and CD40, enhancing their ability to prime naive T cells.[6][7] In the context of atherosclerosis, this can lead to an aggravated inflammatory response within atherosclerotic plaques.[6]

Interaction with C-Reactive Protein (CRP)

C-reactive protein (CRP), an acute-phase reactant, binds to PC on damaged cells and pathogens.[8][9][10] This interaction can lead to the activation of the classical complement pathway, a critical component of the innate immune response.[9][11][12] While this is a crucial defense mechanism against infection, the binding of CRP to PC on oxidized LDL can also contribute to the pro-inflammatory environment in atherosclerotic lesions.[8][10] Interestingly, this binding is dependent on a conformational change in CRP from its native pentameric form to a pro-inflammatory monomeric form.[8]

Anti-Inflammatory and Regulatory Properties

Conversely, phosphorylcholine can exert potent anti-inflammatory and immunoregulatory effects, particularly when presented in a different molecular context, such as on the surface of certain parasites or when recognized by specific antibodies.[1][13]

Parasite-Mediated Immunomodulation

Parasitic nematodes, for instance, utilize PC-containing molecules like ES-62 to modulate the host immune response, promoting their long-term survival.[1][13] ES-62 has been shown to drive the development of a Th2-type immune response while suppressing Th1-mediated inflammation.[1] This immunomodulation is largely dependent on the PC moieties of the molecule.[1][14]

The Protective Role of Anti-PC Antibodies

The presence of naturally occurring antibodies against phosphorylcholine, particularly of the IgM and IgG1 isotypes, is associated with protection against chronic inflammatory diseases like atherosclerosis and systemic lupus erythematosus (SLE).[2][3] These anti-PC antibodies are thought to exert their protective effects through several mechanisms:

-

Inhibition of Inflammatory Responses: Anti-PC antibodies can block the pro-inflammatory effects of PC-exposing lipids on endothelial cells.[3]

-

Enhanced Clearance of Apoptotic Cells: By binding to PC on apoptotic cells, these antibodies can facilitate their clearance by phagocytes, preventing the release of pro-inflammatory cellular contents.[2]

-

Promotion of Regulatory T cells: Anti-PC antibodies have been shown to promote the development of T regulatory cells (Tregs), which play a crucial role in maintaining immune tolerance.[3]

Molecular Mechanisms of Phosphorylcholine-Mediated Immunomodulation

The diverse immunomodulatory effects of phosphorylcholine are mediated through its interaction with a variety of immune receptors and signaling pathways.

Receptor Interactions

-

Platelet-Activating Factor Receptor (PAFr): PC is a structural component of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[15][16][17] Some bacteria mimic PAF to adhere to host cells via the PAFr, a G-protein coupled receptor.[1] While PAFr is functional on macrophages, its role in T and B cell modulation by PC is less clear, suggesting the involvement of other receptors.[1]

-

Toll-Like Receptors (TLRs): The PC-containing molecule ES-62 from filarial nematodes has been shown to modulate TLR4 signaling, indicating a direct interaction between PC-bearing molecules and this key pattern recognition receptor.[1]

-

NLRP3 Inflammasome: Oxidized phosphatidylcholines have been found to activate the NLRP3 inflammasome in macrophages, leading to the secretion of the pro-inflammatory cytokines IL-1β and IL-18.[18][19][20] This activation is mediated by mitochondrial reactive oxygen species.[18][19]

Signaling Pathways

The engagement of these receptors by phosphorylcholine-containing ligands triggers a cascade of intracellular signaling events.

-

NF-κB Pathway: As mentioned earlier, PC can activate the NF-κB pathway in macrophages, leading to the transcription of pro-inflammatory genes.[5]

-

MAP Kinase Pathways: The immunomodulatory molecule ES-62 has been shown to activate protein tyrosine kinase and mitogen-activating protein (MAP) kinase signaling pathways in B and T lymphocytes.[14]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: ES-62 can also desensitize lymphocytes to subsequent activation through the PI3K pathway.[14]

The following diagram illustrates the key signaling pathways involved in PC-mediated immunomodulation.

Caption: Key signaling pathways in phosphorylcholine-mediated immunomodulation.

Experimental Protocols for Investigating Phosphorylcholine's Immunomodulatory Properties

A thorough investigation of the immunomodulatory effects of phosphorylcholine requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

Macrophage and Dendritic Cell Culture and Stimulation

Objective: To assess the direct effects of PC-containing molecules on macrophage and dendritic cell activation, cytokine production, and phenotype.

Methodology:

-

Cell Isolation and Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cells (PBMCs) from human donors.[5]

-

Culture BMDMs in RPMI-1640 supplemented with 10% FBS and M-CSF.[5]

-

Differentiate human monocytes from PBMCs into macrophages using M-CSF or into dendritic cells using GM-CSF and IL-4.

-

-

Stimulation:

-

Prepare liposomes containing phosphatidylcholine or other PC-conjugated molecules.[5]

-

Treat cultured macrophages or dendritic cells with varying concentrations of PC-containing stimuli for different time points.

-

-

Analysis:

-

Gene Expression: Analyze the expression of inflammatory genes (e.g., TNF-α, IL-6, IL-1β) by quantitative real-time PCR (qRT-PCR).[5]

-

Cytokine Secretion: Measure cytokine levels in the cell culture supernatant using ELISA or multiplex cytokine assays (e.g., Luminex).[21][22][23]

-

Phenotypic Analysis: Assess the expression of cell surface markers (e.g., CD80, CD86, MHC class II) by flow cytometry.[6]

-

T-cell Proliferation and Polarization Assays

Objective: To determine the capacity of PC-primed dendritic cells to induce T-cell proliferation and differentiation into specific T helper subsets.

Methodology:

-

Co-culture:

-

Co-culture PC-stimulated dendritic cells with naive CD4+ T cells isolated from the spleen or peripheral blood.

-

-

Proliferation Assay:

-

Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.

-

-

Polarization Analysis:

-

After several days of co-culture, restimulate the T cells and measure the production of signature cytokines for different T helper subsets (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) by intracellular cytokine staining and flow cytometry or ELISA.

-

The following diagram outlines a typical in vitro experimental workflow.

Caption: In vitro workflow for studying PC's immunomodulatory effects.

In Vivo Models

Mouse Models of Inflammation

Objective: To investigate the immunomodulatory effects of phosphorylcholine in a whole-organism context.

Methodology:

-

Atherosclerosis Model:

-

Peritonitis Model:

-

Induce peritonitis in mice by intraperitoneal injection of a sterile irritant (e.g., thioglycollate).

-

Co-inject PC-containing molecules and assess the recruitment of inflammatory cells to the peritoneal cavity and the local cytokine profile.

-

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

| Experimental Readout | Control Group | PC-Treated Group | Fold Change | p-value |

| TNF-α mRNA expression (relative units) | 1.0 ± 0.2 | 5.4 ± 0.8 | 5.4 | <0.01 |

| IL-6 secretion (pg/mL) | 50 ± 15 | 350 ± 50 | 7.0 | <0.001 |

| CD86 MFI on DCs | 1500 ± 200 | 4500 ± 500 | 3.0 | <0.01 |

| T-cell Proliferation (% divided cells) | 5 ± 2 | 45 ± 8 | 9.0 | <0.001 |

Therapeutic Potential of Phosphorylcholine Immunomodulation

The dual nature of phosphorylcholine's immunomodulatory properties presents both challenges and opportunities for therapeutic development.

Pro-inflammatory Targeting

In diseases like atherosclerosis, where the pro-inflammatory effects of PC are detrimental, therapeutic strategies could focus on:

-

Blocking PC-receptor interactions: Developing small molecule inhibitors that block the binding of PC-containing ligands to receptors like TLR4 or PAFr.

-

Neutralizing PC with antibodies: Passive immunization with protective anti-PC antibodies has shown promise in animal models of atherosclerosis.[4]

-

Vaccination: Active immunization to induce the production of protective anti-PC antibodies is another promising approach.[2][24]

Anti-inflammatory Applications

Conversely, the anti-inflammatory properties of PC can be harnessed for therapeutic benefit in autoimmune and inflammatory diseases.

-

PC-based therapeutics: Molecules like ES-62 or synthetic PC-mimetics could be developed as novel anti-inflammatory drugs.

-

Drug Delivery: PC-coated nanoparticles and liposomes are being explored for drug delivery applications, as the PC coating can reduce immunogenicity and prolong circulation time.[25]

Conclusion

Phosphorylcholine is a fascinating and complex immunomodulator that plays a pivotal role in a wide range of physiological and pathological processes. Its ability to act as both a PAMP and a DAMP allows it to fine-tune the immune response in a context-dependent manner. A deeper understanding of the molecular mechanisms underlying PC-mediated immunomodulation will be crucial for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate immunobiology of this ubiquitous molecule.

References

-

Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - MDPI. Available at: [Link]

-

Microbial Modulation of Host Immunity with the Small Molecule Phosphorylcholine - NIH. Available at: [Link]

-

Full article: Antibodies against phosphorylcholine and protection against atherosclerosis, cardiovascular disease and chronic inflammation - Taylor & Francis. Available at: [Link]

-